molecular formula C15H19N3O2S2 B2909448 1-(3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide CAS No. 1795301-27-7

1-(3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B2909448
CAS No.: 1795301-27-7
M. Wt: 337.46
InChI Key: DJKFTVBVKDIXRN-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide: is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thiazole Ring Formation: The synthesis begins with the formation of the thiazole ring, typically through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the cyclization of appropriate amine precursors.

    Methanesulfonamide Group Addition:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the methanesulfonamide group, potentially converting it to a sulfonamide.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids or bases, depending on the specific reaction.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfonamides.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Biology: It may serve as a probe in biochemical assays to study enzyme interactions. Medicine: Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazole and pyrrolidine rings may facilitate binding to these targets, while the methanesulfonamide group could be involved in modulating the compound’s activity.

Comparison with Similar Compounds

    N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(p-tolyl)methanesulfonamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(o-tolyl)methanesulfonamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

Uniqueness: The meta-tolyl group in 1-(3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide may confer unique steric and electronic properties, potentially leading to different biological activities compared to its ortho- and para-tolyl analogs.

Properties

IUPAC Name

1-(3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-12-3-2-4-13(9-12)11-22(19,20)17-14-5-7-18(10-14)15-16-6-8-21-15/h2-4,6,8-9,14,17H,5,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKFTVBVKDIXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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